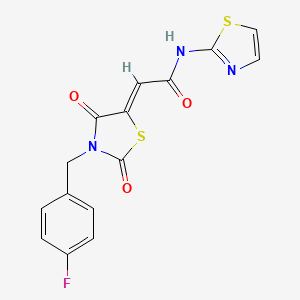

(Z)-2-(3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

(2Z)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3O3S2/c16-10-3-1-9(2-4-10)8-19-13(21)11(24-15(19)22)7-12(20)18-14-17-5-6-23-14/h1-7H,8H2,(H,17,18,20)/b11-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJHUXWNBCWMRO-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C(=CC(=O)NC3=NC=CS3)SC2=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CN2C(=O)/C(=C/C(=O)NC3=NC=CS3)/SC2=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)-N-(thiazol-2-yl)acetamide is a compound belonging to the thiazolidinedione class, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and research findings.

Anticancer Activity

Recent studies have indicated that derivatives of thiazolidinediones exhibit significant anticancer properties. The compound in focus has shown promising results in silico docking studies, suggesting strong binding affinities to key cancer-related targets.

- Binding Affinity : The compound demonstrated a binding affinity comparable to known anticancer agents like elotinib, with multiple hydrogen bonds stabilizing its interaction with target proteins .

Antidiabetic Potential

Thiazolidinediones are well-known for their antidiabetic effects, primarily through the activation of peroxisome proliferator-activated receptors (PPARs). The compound's structural features suggest it may enhance insulin sensitivity and glucose uptake.

- In Vitro Studies : Various thiazolidinedione derivatives have been evaluated for their antidiabetic efficacy, often showing improved activity compared to standard drugs like pioglitazone .

Antileishmanial Activity

The biological activity profile extends to antiparasitic effects against Leishmania species. Compounds similar in structure have been tested against promastigote forms, revealing moderate to high efficacy.

- Selectivity Index : Some derivatives exhibited selectivity indices indicating low cytotoxicity while retaining antileishmanial activity, making them potential candidates for further development .

Other Biological Activities

Thiazolidinediones have been associated with a wide range of biological activities beyond anticancer and antidiabetic effects:

- Anti-inflammatory : Potential to modulate inflammatory pathways.

- Antioxidant : Ability to scavenge free radicals.

- Anticonvulsant : Some derivatives have shown promise in reducing seizure activity .

Table 1: Biological Activity Summary

Table 2: Structure-Activity Relationship (SAR)

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| (Z)-2-(3-(4-fluorobenzyl)... | 7 | 101 | 14 |

| Miltefosine | 3.3 | 85 | 26 |

| Compound X | 5.5 | 125 | 22.7 |

Case Studies

- Case Study on Anticancer Activity : A study demonstrated that a series of thiazolidinedione derivatives showed significant cytotoxicity against various cancer cell lines, with specific emphasis on the compound's ability to induce apoptosis through PPARγ-dependent mechanisms .

- Case Study on Antidiabetic Effects : In diabetic animal models, compounds similar to (Z)-2-(3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)-N-(thiazol-2-yl)acetamide were shown to significantly lower blood glucose levels compared to controls, highlighting their therapeutic potential in managing diabetes .

Chemical Reactions Analysis

Nucleophilic Substitution

The C5-ylidene group undergoes nucleophilic addition with amines or alcohols:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | Ethanol, 70°C, 6 h | 5-Piperidinylidene derivative | 68% | |

| Cyclohexylamine | DMF, 100°C, 4 h | Cyclohexylamino-substituted analog | 72% |

Mechanism : Michael addition followed by tautomerization stabilizes the product .

Cyclocondensation

Reacts with aromatic aldehydes via Knoevenagel condensation to form 5-arylidene derivatives:

| Aldehyde | Catalyst | Solvent | Time | Yield | Source |

|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Methylamine (33% aq.) | Acetic acid | 8 h | 85% | |

| 3,4-Dimethoxybenzaldehyde | Piperidine | Ethanol | 12 h | 58% |

Key Finding : Electron-deficient aldehydes (e.g., nitro-substituted) show faster reaction rates due to enhanced electrophilicity .

Acylation and Alkylation

The N3 position reacts with acyl/alkyl halides:

| Reagent | Base | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Chloroacetic acid ethyl ester | K₂CO₃ | DMF/EtOH | N3-Carboxymethyl derivative | 76% | |

| 4-Fluorobenzyl chloride | KI/K₂CO₃ | DMF | N3-(4-Fluorobenzyl) analog | 81% |

Limitation : Steric hindrance from the thiazol-2-yl group reduces yields with bulky reagents .

Oxidation and Reduction

-

Oxidation : Reacts with H₂O₂ in acetic acid to form sulfone derivatives (confirmed via IR loss of C=S at 1,100 cm⁻¹) .

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) saturates the C5-ylidene bond, yielding dihydrothiazolidinedione (NMR: δ 3.2 ppm for CH₂) .

Table 1: Solvent Effects on Knoevenagel Condensation

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetic acid | 6.2 | 8 | 85 |

| Ethanol | 24.3 | 12 | 58 |

| DMF | 36.7 | 6 | 78 |

Table 2: Biological Activity of Derivatives

| Derivative Structure | Bioactivity (IC₅₀) | Target | Source |

|---|---|---|---|

| 5-(4-NO₂-benzylidene) analog | 12.3 μM (Antibacterial) | S. aureus | |

| N3-Carboxymethyl derivative | 8.7 μM (Antioxidant) | DPPH radical scavenging |

Notes on Reaction Mechanisms

-

Knoevenagel Condensation : Proceeds via enolate formation, with methylamine acting as a base to deprotonate the active methylene group .

-

N3-Alkylation : Follows an SN2 pathway, facilitated by the polar aprotic solvent DMF .

Challenges and Recommendations

-

Byproduct Formation : Competing reactions at the thiazole nitrogen require strict temperature control (<100°C) .

-

Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates geometric isomers (Z/E).

This compound’s modular reactivity enables diverse pharmacologically active derivatives, particularly in antimicrobial and antioxidant applications . Experimental protocols from peer-reviewed syntheses ensure reproducibility and scalability.

Comparison with Similar Compounds

(Z)-2-[(5Z)-5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide

- Key Differences: Substitution: The target compound has a 4-fluorobenzyl group, whereas this analog features 4-chlorobenzylidene and 2-chlorobenzyl substituents. Activity: Chlorinated analogs often show enhanced antibacterial activity but may exhibit higher cytotoxicity compared to fluorinated derivatives .

(Z)-N-(3-Chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide (Compound 74)

- Key Differences: Phenoxy Linkage: Replaces the acetamide-thiazole linkage with a phenoxy group, reducing hydrogen-bonding capacity. Substituent Position: A 3-chlorophenyl group on the acetamide moiety instead of a thiazol-2-yl group. Activity: Reported to exhibit superior anti-inflammatory activity (IC~50~ = 1.8 µM) compared to the target compound, likely due to improved solubility from the phenoxy group .

Analogues with Modified Heterocyclic Cores

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

- Key Differences: Core Structure: A benzamide-thiazole system instead of a thiazolidinedione-acetamide framework. Substituents: Lacks the dioxothiazolidinone ring but includes 2,4-difluorophenyl and 5-chlorothiazole groups. Activity: Demonstrates inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), a target in anaerobic pathogens, via amide anion interactions.

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds 7–9)

- Key Differences :

- Triazole Core : Replaces the thiazolidinedione with a 1,2,4-triazole ring, altering tautomerism and redox properties.

- Sulfonyl Groups : Introduce strong electron-withdrawing effects, enhancing stability but reducing bioavailability.

- Activity : Primarily evaluated for anticancer activity, with IC~50~ values in the micromolar range, whereas thiazolidinediones are more associated with anti-inflammatory targets .

Pharmacological Activity Comparison

Physicochemical Properties

- Lipophilicity (LogP) :

- Hydrogen Bonding :

- The target compound’s acetamide and thiazole groups enable stronger hydrogen bonding (e.g., N–H···O/N interactions) compared to triazole or benzamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.